molecular formula C32H55NO25 B1518446 Lewis X antigen

Lewis X antigen

Cat. No.: B1518446
M. Wt: 853.8 g/mol
InChI Key: CMQZRJBJDCVIEY-JKWAXHHSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Lewis X antigen (also known as CD15 or Stage-Specific Embryonic Antigen-1, SSEA-1) is a tri-saccharide carbohydrate epitope with the structure Galβ1-4(Fucα1-3)GlcNAcβ . This glycan is a crucial mediator of cell-cell recognition and adhesion in numerous physiological and pathological processes, making it an invaluable tool for scientific investigation . In cancer research, Lewis X is recognized as a significant tumor-associated carbohydrate antigen (TACA). Its overexpression has been documented on various cancer cells, including those from breast and colon carcinomas, where it facilitates adhesion to the vascular endothelium, a key step in the metastatic cascade . The antigen is also a well-established marker for hematopoietic cells; it is constitutively expressed on human granulocytes and mediates leukocyte adhesion and activation, with certain anti-Lewis X monoclonal antibodies demonstrated to stimulate the adhesive activity of leukocyte integrins . Furthermore, its role as SSEA-1 underscores its importance in developmental biology, as it is involved in early embryogenesis and cell differentiation . This product is presented as a highly pure, well-characterized chemical reagent intended for research applications. These applications may include, but are not limited to, use as a standard in glycan microarray and biosensor construction , as a binding substrate in cell adhesion and inhibition assays , for the evaluation of antibody specificity, and in studies aimed at elucidating the biological roles of fucosylated glycans. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29+,30+,31-,32-/m0/s1

InChI Key

CMQZRJBJDCVIEY-JKWAXHHSSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O

Synonyms

lacto-N-fucopentaose III
LNFPIII

Origin of Product

United States

Scientific Research Applications

Cancer Diagnosis and Treatment

Lewis X antigen has been extensively studied in the context of cancer, particularly for its role in tumor progression and metastasis.

  • Diagnostic Marker : Immunohistochemical studies have shown that LeX is expressed in a high percentage of transitional cell carcinomas (89% positivity), making it a potential biomarker for diagnosis . This suggests that LeX immunostaining could be a valuable adjunct in identifying malignant tissues.
  • Tumor Metastasis : LeX facilitates the adhesion of cancer cells to endothelial cells, promoting metastasis. Studies indicate that colon cancer cell lines express LeX, which mediates their adhesion to activated endothelial cells through E-selectin interactions .

Immunological Studies

LeX plays a crucial role in the immune response by mediating leukocyte adhesion during inflammation.

  • E-selectin Ligand : LeX serves as a ligand for E-selectin, which is crucial for the recruitment of immune cells to sites of inflammation. Research has demonstrated that monocytes express high levels of sialylated Lewis antigens, including LeX, enhancing their adhesion to inflamed endothelium .
  • Inflammatory Diseases : The expression levels of LeX have been correlated with inflammatory conditions, suggesting its involvement in diseases such as tuberculosis and other chronic inflammatory disorders .

Reproductive Health

Recent studies have explored the role of Lewis antigens, including LeX, in reproductive processes.

  • Implantation : LeX has been implicated in embryo implantation processes. Its expression in the endometrium varies throughout the menstrual cycle and peaks during implantation, indicating its potential role in successful pregnancy outcomes .
  • Miscarriage Studies : Research has shown altered expression patterns of Lewis antigens in placental tissues from patients with unexplained miscarriages. This suggests that LeX may be involved in trophoblast attachment and placental development .

Data Tables

Application AreaFindings/ObservationsReferences
Cancer DiagnosisHigh expression in transitional cell carcinoma (89% positivity)
Tumor MetastasisMediates adhesion of colon cancer cells to endothelial cells
Immunological ResponseHigh levels on monocytes enhance adhesion during inflammation
Reproductive HealthPeaks during implantation; altered expression in miscarriages

Case Study 1: Transitional Cell Carcinoma

A study evaluated 38 cases of transitional cell carcinoma using immunohistochemical techniques to detect LeX expression. The results indicated that 34 out of 38 cases were positive for LeX, supporting its utility as a diagnostic marker for this type of cancer .

Case Study 2: Colon Cancer Cell Adhesion

Research on colon cancer cell lines HT-29 and COLO 201 demonstrated that E-selectin interaction with sLeX was crucial for their adhesion to activated endothelial cells. This finding underscores the importance of LeX in promoting tumor cell dissemination .

Case Study 3: Miscarriage and Placental Health

A study investigating placental villi from patients with unexplained miscarriages found significant downregulation of Lewis antigens, including LeX. This suggests potential implications for understanding reproductive failures and highlights the need for further research into the role of glycosylation in reproductive health .

Chemical Reactions Analysis

Enzymatic and Chemoenzymatic Approaches

A one-pot multienzyme system enables efficient synthesis of Leᵡ and its sialylated form (sLeᵡ). This method uses:

  • Fucokinase (phosphorylates free L-fucose)

  • Fuc-1-P guanylyltransferase (activates fucose as GDP-fucose)

  • α1-3-Fucosyltransferase (transfers fucose to LacNAc acceptor)

Reaction conditions : 15 mM ATP/GTP, 10 mM LacNAcβProN, 37°C incubation (2–6 hrs) .

Fluorinated Analogues (Glycofluoroforms)

A 150-member library of Leᵡ analogues was synthesized via enzymatic assembly with site-specific fluorination:

  • Fluorination sites : C-3, C-4, or C-6 of galactose (Gal); C-3, C-4, or C-6 of GlcNAc; and C-3, C-4, or C-5 of fucose (Fuc) .

  • Key findings :

    • 6F-Gal (LeX9 ) enhanced binding to anti-SSEA-1 by 3-fold compared to native Leᵡ.

    • 3F-Gal abolished antibody binding, indicating critical hydrogen bonding at this position .

Conformational Flexibility

Leᵡ adopts a closed conformation in solution but shifts to open conformations when bound to lectins (e.g., Ralstonia solanacearum). Molecular dynamics (MD) simulations reveal:

  • Transient openings of Leᵡ in solution, mediated by distortion of the GlcNAc ring .

  • A conserved tryptophan residue guides fucose into binding pockets during protein interactions .

Impact of Fluorination on Binding

Fluorination alters Leᵡ’s interaction with immune receptors:

ModificationDC-SIGN BindingAnti-SSEA-1 BindingAnti-L5 Binding
Native Leᵡ+++++++++
6F-Gal (LeX9 )++++++++++
3F-Gal (LeX7 )++
6F-GlcNAc (LeX3 )+++++++

Binding intensity: (–) none; (+) weak; (+++) strong; (++++) very strong .

Immunoaffinity Chromatography

  • Anti-Leᵡ antibodies (e.g., CHO-131, FC-2.15) isolate Leᵡ-bearing glycoproteins from plasma, followed by MALDI-MS/MS identification .

  • Key targets : 27 plasma glycoproteins, including scavenger receptor SRCL (binds Leᵡ via Mᵣ ~28 kD glycoproteins) .

Lateral Flow Assays

Fluorinated Leᵡ analogues enable ultrasensitive toxin detection:

  • Limit of detection (LOD) : 0.1 ng/mL for cholera toxin B subunit using glycofluoroform-functionalized nanoparticles .

Cancer Metastasis

  • Leᵡ mediates adhesion of breast cancer cells (MCF-7) to endothelial cells via SRCL .

  • Therapeutic targeting : Anti-Leᵡ monoclonal antibodies (FC-2.15, MCS-1) lyse cancer cells in complement-dependent assays .

Immune Disorders

  • Defective Leᵡ synthesis causes leukocyte adhesion deficiency type 2 due to impaired fucosyltransferase activity .

  • Reduced Leᵡ expression correlates with recurrent miscarriage (RM), as shown by immunohistochemistry in placental villi .

Comparison with Similar Compounds

Lewis X (LeX)

  • Embryogenesis : Critical for cell adhesion in early development .
  • Immune Regulation: CD15 engagement activates monocytes, inducing TNF-α and IL-1β release .
  • Cancer: Overexpressed in hepatocellular carcinoma (HCC) and bladder cancer, correlating with poor prognosis .

Lewis Y (LeY)

  • Reproductive Biology : Expressed in uterine epithelia during implantation; blockade reduces trophoblast adhesion .
  • Cancer: Highly expressed in cholangiocarcinoma (CC) but rare in HCC, aiding differential diagnosis .

sLeX

  • Metastasis : Binds E-selectin on endothelial cells, promoting tumor cell adhesion and extravasation .
  • Regulation : Synthesized by α1,3-fucosyltransferase FUT7 and sialyltransferase ST3GAL6; downregulated in miscarriages due to impaired trophoblast function .

sLeA

  • Cancer : Associated with pancreatic and colorectal cancers; less prevalent in inflammatory processes compared to sLeX .

Disease Associations and Clinical Relevance

Antigen Key Diseases Expression Pattern Therapeutic Target Potential
LeX Bladder cancer, HCC, inflammation Upregulated in low-grade bladder cancer Inhibitors block monocyte activation
LeY Cholangiocarcinoma, miscarriage High in CC; absent in normal liver Antibody-based therapies
sLeX Metastatic cancers, miscarriage Reduced in placental villi of miscarriages Antimetastatic drugs
sLeA Pancreatic cancer Elevated in serum of advanced cases Vaccine development

Research Findings and Clinical Implications

  • LeX in Bladder Cancer: Low-grade tumors show high LeX expression, while high-grade tumors lose LeX, suggesting its role in early carcinogenesis .
  • sLeX in Miscarriage : Downregulation in placental syncytiotrophoblast correlates with impaired vascularization and recurrent pregnancy loss .
  • LeY in Cancer Diagnosis: LeY positivity in 89% of cholangiocarcinomas vs. 8% of HCCs aids diagnostic differentiation .

Preparation Methods

One-Pot Multienzyme Synthesis

A widely cited method involves a one-pot, three-enzyme system that synthesizes Lewis X from free L-fucose and a disaccharide acceptor (Galβ1-4GlcNAcβProN). The enzymes used typically include:

  • Fucose kinase/GDP-fucose pyrophosphorylase (FKP) for converting L-fucose to GDP-fucose,
  • α1-3 fucosyltransferase (e.g., Hp1–3FTΔ66) for transferring fucose to the acceptor,
  • Additional enzymes for nucleotide sugar regeneration.

Reaction Conditions:

  • Substrates: 15 mM L-fucose, 10 mM Galβ1-4GlcNAcβProN,
  • Cofactors: 15 mM ATP, 15 mM GTP, 10 mM MnCl2,
  • Volume: 15 μL,
  • Temperature: 37 °C,
  • Time: 2–6 hours,
  • Monitoring: Thin layer chromatography (TLC).

This method yields structurally defined Lewis X with high specificity and efficiency, avoiding protection/deprotection steps common in chemical synthesis.

Enzymatic Synthesis Advantages

  • High regio- and stereoselectivity,
  • Use of unprotected sugars,
  • Mild reaction conditions,
  • Scalability for preparative synthesis.

Chemical Synthesis Methods

Chemical synthesis of this compound is more complex due to the need for selective protection and deprotection of hydroxyl groups on monosaccharides and control over glycosidic linkages.

Strategies in Chemical Synthesis

Four main strategies have been reported, classified by the sequence of monosaccharide or disaccharide building block installation:

  • Stepwise glycosylation of protected monosaccharides,
  • Assembly of disaccharide intermediates followed by fucosylation,
  • Use of orthogonal protecting groups to enable selective glycosylations,
  • Final global deprotection to yield Lewis X.

Challenges

  • Multiple protection/deprotection steps increase synthesis time and reduce yield,
  • Control of α1-3 fucosyl linkage is challenging,
  • Stereochemical control requires careful selection of glycosyl donors and acceptors.

Despite these challenges, chemical synthesis allows for the incorporation of modifications and isotopic labeling for research purposes.

Comparative Data Table of Preparation Methods

Feature Enzymatic Synthesis Chemical Synthesis
Starting Materials Unprotected sugars (L-fucose, disaccharides) Protected monosaccharides
Reaction Conditions Mild (37 °C, aqueous) Harsh (organic solvents, varied temperatures)
Selectivity High regio- and stereoselectivity Requires complex protecting group strategy
Number of Steps Few (one-pot reactions possible) Multiple protection/deprotection steps
Scalability High Moderate to low
Yield Generally high Variable, often lower
Product Purity High High (after purification)
Ability to Incorporate Modifications Moderate (enzyme specificity limits) High (flexible chemical modifications)

Research Findings and Protocol Details

  • One-pot multienzyme system : This approach was demonstrated to synthesize Lewis X efficiently by combining FKP, α1-3 fucosyltransferase, and nucleotide regeneration enzymes in a single reaction vessel. The reaction progress can be monitored by TLC using a solvent system of ethyl acetate:methanol:water (EtOAc:MeOH:H2O).

  • Chemical synthesis routes : Various synthetic routes have been reported since the early 1990s, focusing on stepwise glycosylation with careful selection of protecting groups to ensure the correct α1-3 fucosyl linkage. Such methods provide access to Lewis X with tailored modifications but require extensive synthetic expertise.

  • Enzymatic vs. Chemical : Enzymatic synthesis offers a more straightforward and environmentally friendly route, suitable for large-scale production and biological studies, whereas chemical synthesis is preferred for structural analogs and detailed mechanistic studies.

Q & A

Q. What are the standard methodologies for detecting Lewis X antigen expression in cellular and tissue samples?

this compound detection typically employs monoclonal antibodies (mAbs) in flow cytometry, immunohistochemistry, or ELISA. For example, mAbs like KM93 target sialyl-Lewis X (SLex) for flow cytometry analysis, allowing quantification via mean fluorescence intensity (MFI) . In diagnostic assays, paramagnetic microspheres coated with anti-Lewis X antibodies reduce cross-reactivity with structurally similar carbohydrates (e.g., sialyl-Lewis A) . SDS-PAGE can also resolve Lewis X-containing glycoproteins, particularly when analyzing lipopolysaccharides (LPS) in bacterial strains .

Q. How does this compound expression vary across cell types, and what are its implications for experimental design?

Lewis X is highly expressed on neutrophils, eosinophils, and monocytes , but its presence in cancer cells (e.g., hepatocellular carcinoma MHCC97) correlates with proliferation and metastasis . Researchers must validate cell-specific expression using controls (e.g., THLE-2 normal liver cells) and account for phase variation, as seen in Helicobacter pylori strains switching between Lewis X and i-antigen expression . Flow cytometry with isotype-matched antibodies is critical to avoid false positives .

Q. What are the key considerations when selecting model systems to study this compound function?

Cell lines with stable Lewis X expression (e.g., MHCC97) are preferred for functional studies. However, bacterial models like H. pylori require monitoring of spontaneous antigen switching (e.g., 0.44–0.78% phase variation rates) . For glycoproteomics, use cell lines with confirmed Lewis-type fucosylation (e.g., HT29 for SLea validation) . Animal models should replicate human glycosylation patterns to ensure translational relevance.

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound expression levels and fucosyltransferase (FucT) activity data?

Discrepancies may arise due to post-translational regulation of FucTs or competing glycosyltransferases. For instance, H. pylori strains with high Lewis X expression occasionally show lower FucT activity than low-expression strains, suggesting substrate availability (e.g., GDP-Fuc) or enzyme localization impacts outcomes . Quantitative RT-PCR and western blotting for FUT7/FUT6 mRNA and protein levels, paired with glycomic profiling, are essential to reconcile these differences .

Q. What experimental strategies mitigate cross-reactivity in this compound detection assays?

Cross-reactivity with structurally similar antigens (e.g., Lewis Y, SLea) can be minimized using (i) epitope-specific mAbs (e.g., anti-CCA antibodies targeting non-Lewis X epitopes) , (ii) competitive inhibition assays with purified antigens, and (iii) glycan array validation . For mass spectrometry, selective glycopeptide enrichment techniques (e.g., lectin affinity chromatography) improve specificity but require optimization for Lewis X terminal fucose recognition .

Q. How can glycoproteomics overcome technical challenges in identifying Lewis X-bearing glycoproteins?

Current limitations include low abundance of Lewis X glycopeptides and inefficiency in enriching fucosylated structures. Tandem mass spectrometry (LC-MS/MS) with electron-transfer dissociation (ETD) preserves labile glycosidic bonds, enabling direct glycopeptide sequencing . Collaborative efforts to standardize databases for Lewis X glycoprotein annotations are also critical .

Q. What statistical approaches address variability in this compound quantification across experimental replicates?

Non-parametric tests (e.g., Mann-Whitney U) are recommended for skewed data, such as MFI values from flow cytometry. For small sample sizes, bootstrapping or mixed-effects models account for technical and biological variability . Reporting median values with interquartile ranges (IQRs) enhances reproducibility, as demonstrated in clinical studies of urinary antigen detection .

Q. How do phase variation mechanisms in Lewis X expression influence host-pathogen interaction studies?

In H. pylori, reversible Lewis X-to-i antigen switching (0.44–0.55% frequency) affects immune evasion by altering antigenic epitopes . Researchers should use colony blotting to isolate phase variants and correlate phenotypic changes with LPS structural analysis (e.g., SDS-PAGE banding patterns) . Longitudinal sampling in infection models can elucidate selection pressures driving antigen switching.

Methodological Best Practices

  • Data Presentation : Use box plots for MFI distributions and annotate statistical significance thresholds (e.g., asterisks for p < 0.01) .
  • Ethical Compliance : Disclose antibody sources (e.g., hybridoma lines) and obtain ethics approval for human/animal studies, including informed consent for clinical samples .
  • Reproducibility : Share raw datasets (e.g., flow cytometry FCS files) and detailed protocols for glycan analysis to facilitate replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.